2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h1H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLRNEOIYOKNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The most commonly reported synthetic method for 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate involves the carbamate formation reaction between 2,2,2-trifluoroethanol and propargylamine, using a carbamoylating agent under mild conditions.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,2,2-Trifluoroethanol + propargylamine | Starting materials providing trifluoroethyl and propargyl groups |
| 2 | Carbamoylating agent (e.g., phosgene derivatives or equivalents) | Facilitates carbamate bond formation |
| 3 | Base (e.g., triethylamine) | Neutralizes acid byproducts, promotes reaction |
| 4 | Solvent (e.g., dichloromethane) | Medium for reaction, typically anhydrous |
| 5 | Temperature | Room temperature (20-25°C) for optimal yield |
| 6 | Purification | Column chromatography or crystallization |
This reaction typically proceeds smoothly at room temperature with triethylamine as the base and dichloromethane as the solvent. The product is isolated by standard purification techniques such as silica gel column chromatography or crystallization to obtain high purity material.
Detailed Reaction Conditions and Mechanism
Carbamoylating Agents: Commonly used agents include phosgene, triphosgene, or carbonyldiimidazole (CDI). These react with 2,2,2-trifluoroethanol to generate an intermediate that subsequently reacts with propargylamine to form the carbamate linkage.
Base Role: Triethylamine scavenges the hydrochloric acid formed during carbamate formation, preventing side reactions and decomposition.
Solvent Choice: Dichloromethane is preferred due to its good solubility for reactants and products and ease of removal post-reaction.
Reaction Time: Typically 2–4 hours at room temperature, but can be optimized based on scale and reagent purity.
Industrial Scale Preparation
Industrial synthesis mirrors the laboratory procedure but incorporates process intensification techniques:
Continuous Flow Reactors: Enhance mixing and heat transfer, improving reaction control and yield.
Automated Systems: Allow precise reagent dosing and monitoring, reducing waste and improving reproducibility.
Purification: Industrial purification employs crystallization and distillation in addition to chromatography to ensure high purity and scalability.
Alternative Synthetic Approaches
While the direct carbamate formation is standard, alternative methods have been explored in related carbamate syntheses that may be adapted:
Use of Activated Carbonates: Reaction of propargylamine with activated 2,2,2-trifluoroethyl carbonates under mild base conditions.
Trifluoroethylation of Preformed Carbamates: Starting from N-propargyl carbamate precursors and introducing the trifluoroethyl group via trifluoroethyl trifluoromethanesulfonate in the presence of sodium hydride.
These methods may offer advantages in yield or selectivity depending on the substrate and scale but are less commonly applied specifically to this compound.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting Materials | 2,2,2-Trifluoroethanol, propargylamine | Commercially available |
| Carbamoylating Agent | Phosgene derivatives, CDI | Phosgene alternatives preferred for safety |
| Base | Triethylamine (1.0–1.5 equiv.) | Neutralizes HCl byproduct |
| Solvent | Dichloromethane (anhydrous) | Good solubility, easy removal |
| Temperature | Room temperature (20–25°C) | Mild conditions prevent decomposition |
| Reaction Time | 2–4 hours | Monitored by TLC or HPLC |
| Purification | Silica gel column chromatography, crystallization | Ensures product purity |
| Yield | Typically 70–85% | Depends on scale and reagent purity |
Research Findings on Preparation Optimization
Computational Studies: Quantum chemical calculations and reaction path modeling have been employed to optimize solvent polarity, base concentration, and temperature, reducing side products and increasing yield by up to 50% compared to empirical methods.
Spectroscopic Monitoring: In situ NMR and IR spectroscopy enable real-time monitoring of carbamate formation, confirming the disappearance of starting materials and appearance of characteristic carbamate C=O stretching bands (1690–1730 cm⁻¹).
Stability Considerations: The compound is sensitive to moisture, which can hydrolyze the carbamate bond. Storage under inert atmosphere with desiccants is recommended to maintain integrity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or trifluoromethyl derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it useful for creating complex organic molecules. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better penetration through biological membranes.
Biochemical Probes
2,2,2-Trifluoroethyl N-(prop-2-yn-1-yl)carbamate is being investigated for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it a candidate for studying protein interactions and enzyme activity modulation. The propynyl group may form covalent bonds with target proteins, influencing their function.
Medicinal Chemistry
This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. Research indicates that it may serve as a precursor for drug development, particularly in the creation of antimicrobial agents and cancer therapeutics. Initial studies suggest that derivatives of this compound could exhibit antimicrobial activity and modulate enzyme activity relevant to cancer biology.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its synthesis can be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Key modifications and their effects include:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and membrane permeability |
| Propynyl Group | Enhances interaction with target proteins |
| Carbamate Moiety | Hydrolysis leads to active intermediates |
These modifications highlight how structural components influence biological efficacy.
Case Study 1: Antimicrobial Properties
Research has shown that derivatives of this compound may exhibit significant antimicrobial activity. A series of experiments demonstrated its effectiveness against various bacterial strains, suggesting potential applications in infectious disease treatment.
Case Study 2: Cancer Research
In cancer biology research, this compound has been explored for its ability to modulate enzyme activities linked to tumor growth. Studies indicate that it may inhibit specific enzymes involved in cancer progression, positioning it as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The propynyl group can participate in covalent bonding with target proteins or enzymes, leading to the modulation of their activity. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Key Insights:
Substituent-Driven Reactivity :
- The propargyl group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), making it valuable for bioconjugation or polymer chemistry .
- Heterocyclic substituents (e.g., thiazole, pyridine) enhance binding to biological targets, as seen in agrochemical and drug development .
- Aromatic fluorinated groups (e.g., trifluoromethylphenyl) improve metabolic stability and membrane permeability .
Physicochemical Properties: Lipophilicity: Trifluoroethyl carbamates generally exhibit higher logP values compared to non-fluorinated analogs, enhancing blood-brain barrier penetration . Stability: Propargyl-containing carbamates may require careful storage (e.g., inert atmosphere) due to alkyne reactivity, whereas heterocyclic analogs (e.g., furan, thiazole) are more stable under ambient conditions .
Applications :
- Pharmaceuticals : Pyridine and pyrazole derivatives are frequently used in kinase inhibitors and antiviral agents .
- Agrochemicals : Thiazole derivatives show promise in pesticide development due to their insecticidal activity .
- Chemical Synthesis : Propargyl carbamates serve as versatile intermediates for click chemistry-based assembly of complex molecules .
Research Findings and Case Studies
- Synthetic Utility : highlights the use of carbamates as amine-protecting groups in multistep syntheses. The trifluoroethyl group’s electron-withdrawing nature stabilizes intermediates during deprotection .
- Fluorine Effects : Fluorinated carbamates exhibit reduced basicity at adjacent amines, improving oral bioavailability (e.g., in CNS-targeting drugs) .
Biological Activity
Overview
2,2,2-Trifluoroethyl N-(prop-2-yn-1-yl)carbamate is a chemical compound characterized by its unique structural features, including a trifluoromethyl group and a propynyl group attached to a carbamate moiety. Its molecular formula is C6H6F3NO2. This compound has garnered attention in various fields such as medicinal chemistry and biochemistry due to its potential biological activities.
The biological activity of this compound can be attributed to several key interactions:
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating better penetration through biological membranes.
- Covalent Bonding : The propynyl group may participate in covalent bonding with target proteins or enzymes, modulating their activity.
- Hydrolysis : The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert various biological effects.
In Vitro Studies
Research has indicated that this compound has potential as a biochemical probe. It has been investigated for its interactions with biological macromolecules, including enzymes and receptors. Preliminary studies suggest that it may influence various biochemical pathways.
Case Studies
- Enzyme Interaction : In studies involving enzyme assays, the compound demonstrated inhibitory effects on specific enzymatic activities, suggesting its potential as a lead compound for drug development targeting those enzymes.
- Cellular Uptake : Investigations into cellular uptake mechanisms revealed that the presence of the trifluoromethyl group significantly enhances the compound's ability to cross lipid membranes, leading to increased intracellular concentrations and subsequent biological effects.
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound has been explored to optimize its potency and selectivity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increased lipophilicity and membrane permeability |
| Propynyl Group | Enhanced interaction with target proteins |
| Carbamate Moiety | Hydrolysis leads to active intermediates |
These modifications highlight the importance of structural components in determining the biological efficacy of the compound.
Applications in Drug Development
Given its promising biological activity, this compound is being explored for its potential therapeutic applications:
- Antimicrobial Properties : Initial studies suggest that derivatives of this compound may exhibit antimicrobial activity, making them candidates for further investigation in infectious disease treatment .
- Cancer Research : The ability to modulate enzyme activity positions this compound as a potential therapeutic agent in cancer biology research.
Q & A
Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate, and how can computational methods improve yield?
Methodological Answer: Traditional synthesis involves carbamate formation via reaction of 2,2,2-trifluoroethanol with prop-2-yn-1-amine in the presence of phosgene derivatives. However, computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and transition states to optimize conditions. For example, adjusting solvent polarity or catalyst loading based on activation energy barriers can reduce side reactions. A hybrid computational-experimental approach, as demonstrated in ICReDD’s workflow, reduces trial-and-error by 30–50% .
Q. How can spectroscopic and crystallographic techniques characterize hydrogen-bonding interactions in this compound?
Methodological Answer:
- NMR : NMR identifies trifluoroethyl group environments, while NMR resolves propargyl protons (δ 2.3–2.7 ppm).
- X-ray Crystallography : Resolves intermolecular interactions (e.g., C–H⋯O bonds) as seen in tert-butyl carbamate analogs, where packing diagrams reveal hydrogen-bonded dimers (bond lengths: 2.6–3.0 Å) .
- IR Spectroscopy : Confirms carbamate C=O stretching (1690–1730 cm) and N–H bending (1540–1580 cm).
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer: The compound’s stability is influenced by:
- Moisture Sensitivity : Hydrolysis of the carbamate group occurs in humid conditions (half-life <72 h at 60% RH). Store under inert gas (N/Ar) with molecular sieves .
- Thermal Decomposition : Degrades above 80°C, releasing CO and forming trifluoroethylamine derivatives. Differential Scanning Calorimetry (DSC) shows exothermic peaks at 85°C .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental reaction outcomes be resolved?
Methodological Answer: Discrepancies often arise from oversimplified computational models (e.g., neglecting solvation effects). Strategies include:
- Multiscale Modeling : Combine DFT with molecular dynamics to simulate solvent interactions.
- Experimental Validation : Use in-situ FTIR or mass spectrometry to detect transient intermediates not accounted for in simulations .
- Error Analysis : Compare computed activation energies (±3 kcal/mol accuracy) with kinetic data (Arrhenius plots) to refine models .
Q. What role do intermolecular interactions play in the solid-state reactivity of this compound?
Methodological Answer: Crystal packing influences reactivity:
- C–H⋯O Bonds : Stabilize the lattice (e.g., tert-butyl carbamates form helical chains via C–H⋯O interactions, reducing thermal mobility) .
- π-Stacking : Propargyl groups may engage in weak π-interactions (3.5–4.0 Å spacing), altering photostability.
- Reactivity in Solid State : Grinding with KCO induces mechanochemical decomposition, monitored via PXRD .
Q. How can reaction mechanisms involving the propargyl group be elucidated using isotopic labeling?
Methodological Answer:
- Deuterium Labeling : Replace propargyl C–H with C–D to track H-transfer steps via NMR.
- Tracing : Synthesize -labeled carbamate to monitor CO release kinetics using mass spectrometry.
- Kinetic Isotope Effects (KIE) : Compare / ratios (e.g., KIE >2 indicates rate-limiting H-transfer) .
Q. What experimental designs are recommended to test hypotheses about the compound’s biological activity?
Methodological Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using fluorogenic substrates. Dose-response curves (IC) require triplicate measurements with controls for solvent interference .
- Cellular Uptake : Use confocal microscopy with a fluorescent analog (e.g., BODIPY-labeled carbamate) to track intracellular localization.
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
